molecular formula C17H18N4OS B2821624 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797724-96-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2821624
CAS No.: 1797724-96-9
M. Wt: 326.42
InChI Key: FPQCTFCMSWVPBQ-UHFFFAOYSA-N
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Description

“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a cyanopyridinyl group, and a thiophene-2-carboxamide group. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.42. More detailed properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved papers.

Scientific Research Applications

Conformational Analysis and Structural Insights

A significant aspect of scientific research on compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide focuses on their conformational analysis and structural characterization. For instance, the study of thioperamide, a potent H3-receptor antagonist, utilized molecular mechanics and X-ray crystallography to explore its structure and conformational flexibility. This approach is vital in designing new H3-receptor antagonists by providing a template for minimal energy conformations and rotational barriers essential for drug design (Plazzi et al., 1997).

Neuroinflammation Imaging with PET Radiotracers

Research on compounds structurally related to this compound includes the development of PET radiotracers for neuroinflammation imaging. A notable example is [11C]CPPC, a high-affinity ligand specific for CSF1R, a microglia-specific marker. This tracer offers a non-invasive tool for studying reactive microglia, disease-associated microglia, and their role in neuroinflammation across various neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Biological Activity in Cancer Research

The synthesis and evaluation of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including their analogs, have shown significant results in cancer research. These compounds have been tested for their inhibitory activity against CDP reductase, cytotoxicity in vitro, and antineoplastic activity in vivo, demonstrating potential as chemotherapeutic agents (Liu et al., 1996).

Nitric Oxide Synthase Inhibition

Research has also explored the use of 2-aminopyridines, related to this compound, as inhibitors of nitric oxide synthase (NOS). These studies have identified compounds with potent and selective inducible NOS inhibition, contributing to understanding the differential binding modes and potential therapeutic applications in conditions associated with excessive nitric oxide production (Connolly et al., 2004).

Anti-Angiogenic and DNA Cleavage Studies

Further investigations into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These studies, using chick chorioallantoic membrane models and gel electrophoresis, highlight the potential of these compounds in anticancer therapy by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications, given the importance of piperidine derivatives in the pharmaceutical industry . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-11-14-3-1-7-19-16(14)21-8-5-13(6-9-21)12-20-17(22)15-4-2-10-23-15/h1-4,7,10,13H,5-6,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQCTFCMSWVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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